molecular formula C7H6F3NOS B1448947 2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine CAS No. 1935094-22-6

2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine

Cat. No.: B1448947
CAS No.: 1935094-22-6
M. Wt: 209.19 g/mol
InChI Key: GKTCOIZGKCOTKY-UHFFFAOYSA-N
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Description

2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a mercapto group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions . The methoxy and mercapto groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by functional group modifications. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The methoxy group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

  • 2-Mercapto-6-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Mercapto-3-methoxy-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Mercapto-3-methoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and mercapto groups in the 3- and 2-positions, respectively, provides a distinct electronic environment that can affect the compound’s interaction with molecular targets .

Properties

IUPAC Name

3-methoxy-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c1-12-4-2-3-5(7(8,9)10)11-6(4)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCOIZGKCOTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(NC1=S)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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